-lambda~5~-arsane CAS No. 110788-32-4](/img/structure/B14307048.png)
[(2-Methoxyphenyl)imino](triphenyl)-lambda~5~-arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyphenyl)imino-lambda~5~-arsane is an organoarsenic compound characterized by the presence of a methoxyphenyl group and three phenyl groups attached to an arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)imino-lambda~5~-arsane typically involves the reaction of triphenylarsine with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imino group. The reaction can be represented as follows:
Ph3As+2-Methoxyphenyl isocyanate→(2-Methoxyphenyl)imino-lambda 5 -arsane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyphenyl)imino-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methoxyphenyl)imino-lambda~5~-arsane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.
Wirkmechanismus
The mechanism of action of (2-Methoxyphenyl)imino-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl groups contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
(2-Methoxyphenyl)imino-lambda~5~-arsane can be compared with other similar compounds such as:
Triphenylarsine: Lacks the imino group and has different reactivity and applications.
(4-Methoxyphenyl)iminophosphorane: Contains phosphorus instead of arsenic, leading to different chemical properties and uses.
Terphenyls: Consist of three phenyl rings but lack the imino and arsenic components, resulting in distinct chemical behavior.
Eigenschaften
CAS-Nummer |
110788-32-4 |
|---|---|
Molekularformel |
C25H22AsNO |
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
(2-methoxyphenyl)imino-triphenyl-λ5-arsane |
InChI |
InChI=1S/C25H22AsNO/c1-28-25-20-12-11-19-24(25)27-26(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-20H,1H3 |
InChI-Schlüssel |
NHVHUIJNDGZVKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N=[As](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


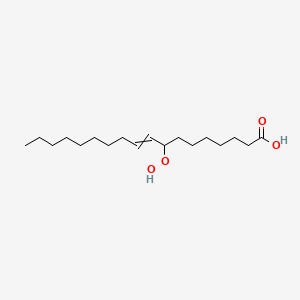
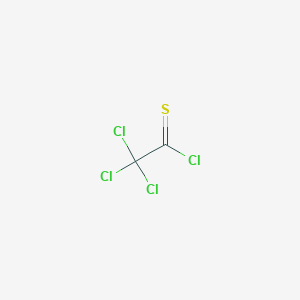
![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)
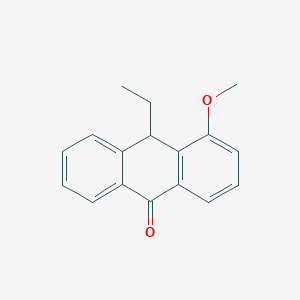
![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
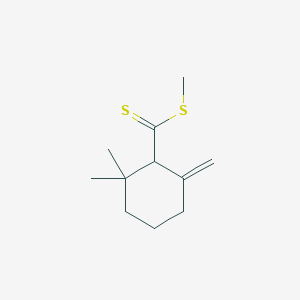
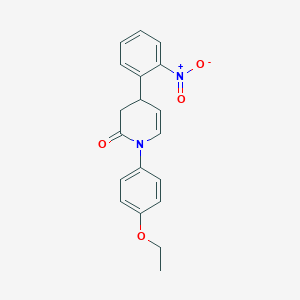
![(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]](/img/structure/B14307018.png)
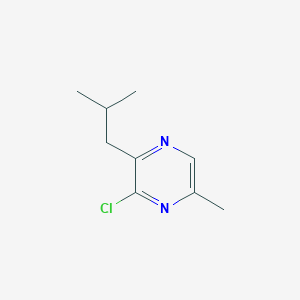
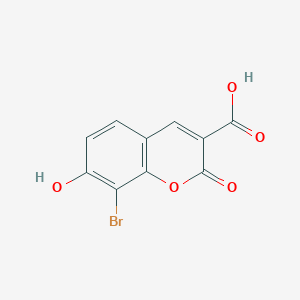
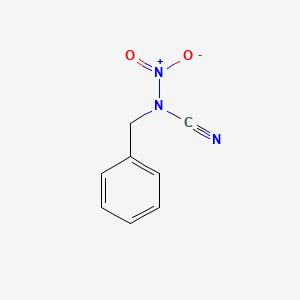
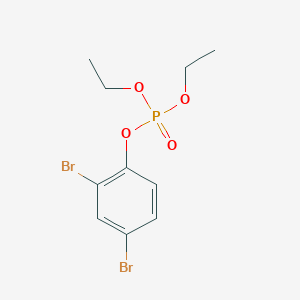
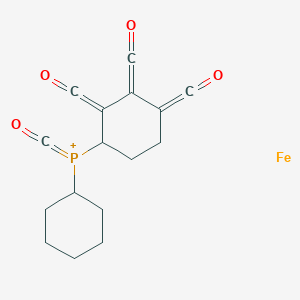
![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
